molecular formula C22H28Si3 B14228052 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane CAS No. 825626-71-9

1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane

Cat. No.: B14228052
CAS No.: 825626-71-9
M. Wt: 376.7 g/mol
InChI Key: POJHOSPUKDMWDG-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is an organosilicon compound characterized by its unique structure, which includes three silicon atoms and two phenylethynyl groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane typically involves the reaction of hexamethyldisilane with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the coupling of the phenylethynyl groups to the silicon atoms. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the phenylethynyl groups to phenylethyl groups, often using hydrogenation catalysts.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation reactions.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Phenylethyl-substituted silanes.

    Substitution: Halogenated silanes and other organosilicon derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s stability and reactivity make it useful in the development of silicon-based biomaterials and drug delivery systems.

    Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.

    Industry: It is employed in the production of high-performance materials, such as silicone resins and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The phenylethynyl groups provide sites for further functionalization, while the silicon atoms offer stability and resistance to degradation. The compound can interact with molecular targets through covalent bonding, coordination with metal catalysts, and other interactions that facilitate its use in synthesis and material science.

Comparison with Similar Compounds

Uniqueness: 1,1,1,3,3,3-Hexamethyl-2,2-bis(phenylethynyl)trisilane is unique due to the presence of phenylethynyl groups, which provide additional reactivity and functionalization options compared to other organosilicon compounds. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.

Properties

CAS No.

825626-71-9

Molecular Formula

C22H28Si3

Molecular Weight

376.7 g/mol

IUPAC Name

bis(2-phenylethynyl)-bis(trimethylsilyl)silane

InChI

InChI=1S/C22H28Si3/c1-23(2,3)25(24(4,5)6,19-17-21-13-9-7-10-14-21)20-18-22-15-11-8-12-16-22/h7-16H,1-6H3

InChI Key

POJHOSPUKDMWDG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C#CC1=CC=CC=C1)(C#CC2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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